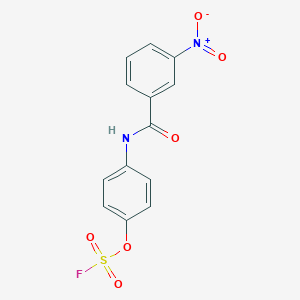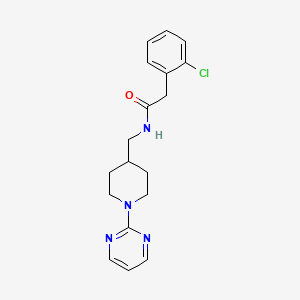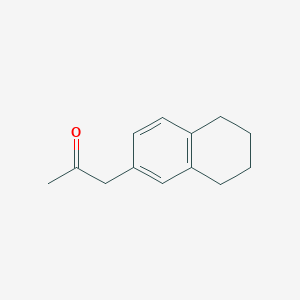
1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-4-phenylbutane-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-4-phenylbutane-1,4-dione is an organic molecule with potential applications in various scientific fields. Its structure comprises a piperidine ring attached to a phenylbutane-dione backbone, integrated with a methoxyethyl-1,2,4-oxadiazole moiety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is:
Formation of 1,2,4-oxadiazole ring: Start with the appropriate hydrazide and ester in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).
Piperidine attachment: The oxadiazole intermediate is then subjected to a nucleophilic substitution reaction with a piperidine derivative.
Methoxyethyl integration: Incorporate the methoxyethyl group via an alkylation reaction.
Phenylbutane-dione assembly: Finally, the addition of phenylbutane-dione is achieved through a Friedel-Crafts acylation reaction under acidic conditions.
Industrial Production Methods: Industrial scale production may utilize optimized versions of the above reactions, often employing continuous flow chemistry techniques to enhance yield and reduce waste. High-pressure reactors and automated processes could be implemented for scaling up the production.
Types of Reactions:
Oxidation: The methoxyethyl group can be oxidized to form aldehydes or acids under strong oxidizing conditions like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ketone groups in the phenylbutane-dione moiety can undergo reduction to form secondary alcohols using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The oxadiazole ring can participate in substitution reactions with electrophilic or nucleophilic reagents, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic conditions.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles like amines or electrophiles like acyl chlorides in the presence of a catalyst.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Conversion to alcohol derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
科学的研究の応用
This compound finds diverse applications across various fields due to its unique structural features:
Chemistry: Used as a reagent or intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe for studying biological pathways and interactions.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action depends on the specific context of its application. For instance, in medicinal chemistry, this compound may interact with molecular targets such as enzymes or receptors, modulating their activity:
Molecular Targets and Pathways: The piperidine ring could bind to receptor sites, while the oxadiazole moiety may interact with protein active sites, leading to changes in cellular signaling pathways.
Comparison with Other Compounds:
Similar compounds include other 1,2,4-oxadiazole derivatives, which also exhibit a range of biological activities.
The uniqueness of this compound lies in its combined structural elements that offer a distinct profile in terms of reactivity and interaction with biological systems.
類似化合物との比較
1,2,4-Oxadiazole derivatives with varying substitutions on the oxadiazole ring.
Piperidine-containing compounds with different functional groups attached to the ring.
Phenylbutane-dione derivatives with other heterocyclic moieties.
By examining these aspects of 1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-4-phenylbutane-1,4-dione, we get a comprehensive understanding of its preparation, reactivity, applications, and uniqueness among similar compounds.
特性
IUPAC Name |
1-[4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-4-phenylbutane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-26-14-11-18-21-20(27-22-18)16-9-12-23(13-10-16)19(25)8-7-17(24)15-5-3-2-4-6-15/h2-6,16H,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSVDHHJKQSFGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NOC(=N1)C2CCN(CC2)C(=O)CCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromo-2-chlorobenzamide](/img/structure/B2677746.png)


![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2677750.png)

![5-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]-1H-1,3-benzodiazole](/img/structure/B2677753.png)
![1-[5-(trityloxy)-2,5-dihydro-2-furanyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2677755.png)
![5-[(4-Chlorophenyl)methyl]-2-imino-3-(4-methylphenyl)-1,3-thiazolidin-4-one](/img/structure/B2677756.png)


![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B2677765.png)
![N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2677766.png)
